

Application Note & Protocol: Quantitative Analysis of Disperse Orange 44 in Textiles

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Compound of Interest

Compound Name: Disperse Orange 44

Cat. No.: B3418293

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Introduction

Disperse Orange 44 is a monoazo disperse dye used for coloring synthetic fibers such as polyester and cellulose acetate.[1][2] Due to concerns about the potential health and environmental impacts of certain textile dyes, regulatory bodies have established restrictions on their presence in consumer products.[3][4] Accurate and reliable quantitative analysis of these dyes in textile matrices is therefore crucial for quality control, regulatory compliance, and research. This application note provides a detailed protocol for the quantitative determination of **Disperse Orange 44** in textiles using High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector. The methodology is based on established analytical procedures for disperse dyes.[5][6]

Principle

The quantitative analysis of **Disperse Orange 44** in textiles involves a two-step process: extraction of the dye from the textile matrix followed by instrumental analysis. An appropriate organic solvent is used to extract the dye from the fabric, often aided by ultrasonication and heat to ensure efficient recovery.[7][8] The resulting extract is then analyzed by reverse-phase HPLC, which separates **Disperse Orange 44** from other components in the extract.[9] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[5]

Experimental Protocols

1. Materials and Reagents

- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (deionized or HPLC grade), Formic acid (analytical grade), Chlorobenzene (analytical grade).[\[7\]](#)[\[8\]](#)[\[10\]](#)
- Standards: **Disperse Orange 44** analytical standard.
- Textile Samples: Polyester or other synthetic fabrics containing or suspected to contain **Disperse Orange 44**.
- Glassware and Equipment: Volumetric flasks, pipettes, beakers, ultrasonic bath, heating mantle or water bath, centrifuge, syringe filters (0.45 μm), HPLC vials.

2. Standard Solution Preparation

- Stock Standard Solution (e.g., 100 $\mu\text{g/mL}$): Accurately weigh a known amount of **Disperse Orange 44** standard and dissolve it in a suitable solvent such as methanol to prepare a stock solution of a specific concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 $\mu\text{g/mL}$).

3. Sample Preparation (Extraction)

- Cut a representative sample of the textile material into small pieces (approximately 1 gram).[\[8\]](#)
- Place the textile sample into a flask and add a known volume of an appropriate extraction solvent. Chlorobenzene is a highly effective solvent for extracting disperse dyes from polyester.[\[7\]](#)[\[10\]](#) Alternatively, methanol can be used, often with heating.[\[8\]](#) For this protocol, 20 mL of methanol will be used.
- Place the flask in an ultrasonic bath at 50°C for 30 minutes to facilitate the extraction process.[\[8\]](#)

- After ultrasonication, centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the fabric from the extract.[8]
- Carefully decant the supernatant (the extract).
- Filter the extract through a 0.22 μm or 0.45 μm syringe filter into an HPLC vial for analysis.[8]
- If the expected concentration of the dye is high, the extract may need to be diluted with the initial mobile phase.

4. HPLC-PDA Method

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 μm) is suitable for the separation.[8]
 - Mobile Phase A: Water with 0.1% formic acid.[8]
 - Mobile Phase B: Acetonitrile or Methanol.
 - Gradient Elution: A gradient program should be optimized to ensure good separation of **Disperse Orange 44** from any interfering peaks. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
 - Flow Rate: 0.3 mL/min.[8]
 - Injection Volume: 5-10 μL . [7]
 - Column Temperature: 30-40°C.
 - PDA Detector: Monitor the absorbance at the wavelength of maximum absorption (λ_{max}) for **Disperse Orange 44**. A full spectral scan can also be collected to confirm the identity of the peak.

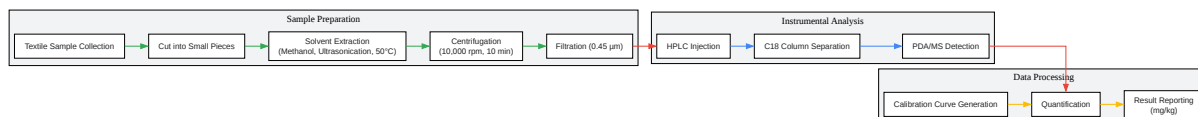
5. Quantification

- Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
- Inject the prepared textile extract into the HPLC system.
- Identify the peak corresponding to **Disperse Orange 44** based on its retention time, which should match that of the standard.
- Calculate the concentration of **Disperse Orange 44** in the extract using the calibration curve.
- Determine the final concentration of **Disperse Orange 44** in the textile sample (in mg/kg or $\mu\text{g/g}$) by taking into account the initial weight of the textile sample, the volume of the extraction solvent, and any dilution factors.

Data Presentation

Parameter	Value/Range	Reference
Extraction Solvent	Methanol, Chlorobenzene, Acetonitrile, DMF	[7]
Extraction Method	Ultrasonication with heating	[8][10]
Analytical Technique	High-Performance Liquid Chromatography (HPLC)	[5][6]
Detector	Photodiode Array (PDA), Mass Spectrometry (MS)	[5]
Column	C18 Reversed-Phase	[7][8]
Typical Mobile Phase	Water and Acetonitrile/Methanol with Formic Acid	[8]
Linearity (r^2)	>0.99 (for similar disperse dyes)	[11]
Limit of Detection (LOD)	0.02 – 1.35 ng/mL (for a range of disperse dyes)	[8]
Limit of Quantification (LOQ)	0.06 – 4.09 ng/mL (for a range of disperse dyes)	[8]

Mandatory Visualization



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Caption: Experimental workflow for the quantitative analysis of **Disperse Orange 44** in textiles.

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